molecular formula C10H10F6N2O2 B8626782 6-Methyl-2,4-bis(2,2,2-trifluoroethoxy)pyridin-3-amine CAS No. 754989-44-1

6-Methyl-2,4-bis(2,2,2-trifluoroethoxy)pyridin-3-amine

Cat. No. B8626782
CAS RN: 754989-44-1
M. Wt: 304.19 g/mol
InChI Key: UAHLAAUQRDAUNG-UHFFFAOYSA-N
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Description

6-Methyl-2,4-bis(2,2,2-trifluoroethoxy)pyridin-3-amine is a useful research compound. Its molecular formula is C10H10F6N2O2 and its molecular weight is 304.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-2,4-bis(2,2,2-trifluoroethoxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2,4-bis(2,2,2-trifluoroethoxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

754989-44-1

Molecular Formula

C10H10F6N2O2

Molecular Weight

304.19 g/mol

IUPAC Name

6-methyl-2,4-bis(2,2,2-trifluoroethoxy)pyridin-3-amine

InChI

InChI=1S/C10H10F6N2O2/c1-5-2-6(19-3-9(11,12)13)7(17)8(18-5)20-4-10(14,15)16/h2H,3-4,17H2,1H3

InChI Key

UAHLAAUQRDAUNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC(F)(F)F)N)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Bis(2,2,2-trifluoroethoxy)-6-methyl-3-nitropyridine (45.00 g, 134.7 mmol) was dissolved in isopropanol (300 mL), and a solution of sodium dithionite (78.00 g, 448.0 mmol) in water (300 mL) was added thereto under stirring at 80° C. Fifteen minutes after starting of the reaction, a solution of sodium dithionite (16.50 g, 94.8 mmol) in water (51 mL) was added to the reaction mixture. Further, 25 minutes after starting of the reaction, a solution of sodium dithionite (11.10 g, 63.8 mmol) in water (51 mL) was added to the reaction mixture and then stirred for ten minutes. After completion of reaction, 4 mol/L aqueous sulfuric acid (201 mL) was added to the reaction mixture, followed by stirring for 30 minutes at 90° C. After the reaction mixture was allowed to cool, 28% aqueous ammonia (360 mL) was added thereto under cooling with ice, followed by stirring for 30 minutes. The reaction mixture was diluted with water and then extracted with chloroform. The organic layer was washed with saturated brine and then dried over sodium sulfate anhydrate, followed by concentration under reduced pressure. The thus-obtained crystals were recrystallized from hexane, to thereby yield 3-amino-2,4-bis(2,2,2-trifluoroethoxy)-6-methylpyridine (32.91 g, yield 80%) as pale yellow needles.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
78 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
16.5 g
Type
reactant
Reaction Step Four
Name
Quantity
51 mL
Type
solvent
Reaction Step Four
Quantity
11.1 g
Type
reactant
Reaction Step Five
Name
Quantity
51 mL
Type
solvent
Reaction Step Five
Quantity
201 mL
Type
reactant
Reaction Step Six
Quantity
360 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

2,4-Bis(2,2,2-trifluoroethoxy)-6-methyl-3-nitropyridine (45.00 g, 134.7 mmol) was dissolved in isopropanol (300 mL). While stirring the solution at 80° C., a solution of sodium dithionite (78.00 g, 448.0 mmol) in water (300 mL) was added, followed by stirring for 15 minutes. A solution of sodium dithionite (16.50 g, 94.8 mmol) in water (51 mL) was added, and the mixture was stirred for 10 minutes. Further, a solution of sodium dithionite (11.10 g, 63.8 mmol) in water (51 mL) was added, followed by stirring for 10 minutes. A 4 mol/L aqueous solution of sulfuric acid (201 mL) was added, and the mixture was stirred at 90° C. for 30 minutes. After allowing the reaction mixture to cool down to room temperature, 28% aqueous ammonia (310 mL) was added to the reaction mixture in an ice bath, followed by stirring for 30 minutes. The mixture was extracted with chloroform. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was recrystallized from hexane to obtain the title compound (32.91 g, 80%) as pale yellow needles.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three
Name
Quantity
51 mL
Type
solvent
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four
Name
Quantity
51 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
201 mL
Type
reactant
Reaction Step Five
Quantity
310 mL
Type
reactant
Reaction Step Six
Yield
80%

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